Phenol, 4-(3-pyridinyl)-

Descripción general

Descripción

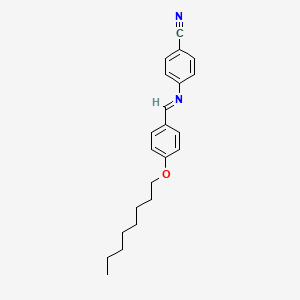

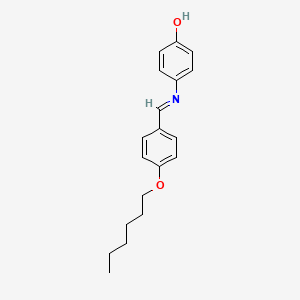

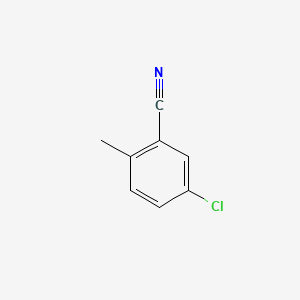

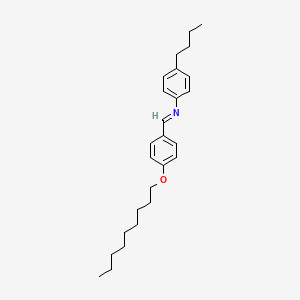

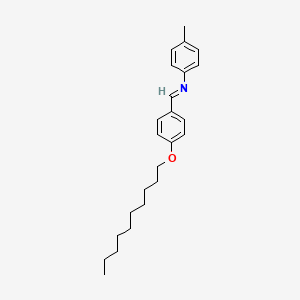

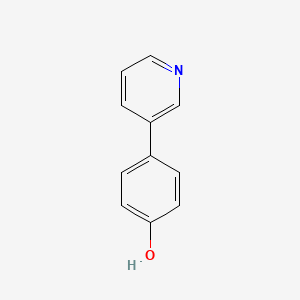

“Phenol, 4-(3-pyridinyl)-” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for “Phenol, 4-(3-pyridinyl)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . They have been used in a wide range of research topics due to their synthetic routes and reactivity .

Molecular Structure Analysis

The molecular structure of “Phenol, 4-(3-pyridinyl)-” consists of a phenol group attached to a pyridinyl group . The InChI code for this compound is 1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H .

Chemical Reactions Analysis

Phenols, including “Phenol, 4-(3-pyridinyl)-”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenols, including “Phenol, 4-(3-pyridinyl)-”, are colorless liquids or solids . They have high boiling points due to the presence of intermolecular hydrogen bonding . Phenols are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Specific Scientific Field

Biochemistry and Pharmacology

Summary

4-(Pyridin-3-yl)phenol has shown promising antidiabetic properties. Due to its efficacy in reducing blood glucose levels, it may find application in the prevention and treatment of disorders related to elevated plasma blood glucose. These disorders include type 1 diabetes, diabetes resulting from obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Experimental Procedures

Researchers typically evaluate the compound’s effects on glucose metabolism using in vitro and in vivo models. In vitro studies involve cell cultures (e.g., pancreatic β-cells) to assess insulin secretion, glucose uptake, and related pathways. In vivo experiments use animal models (e.g., diabetic mice or rats) to evaluate blood glucose levels, insulin sensitivity, and other relevant parameters.

Results

Studies have reported significant reductions in blood glucose levels after treatment with 4-(pyridin-3-yl)phenol. Quantitative data includes changes in fasting blood glucose, HbA1c levels, and insulin sensitivity. Statistical analyses demonstrate the compound’s effectiveness in managing hyperglycemia .

Corrosion Inhibition

Specific Scientific Field

Materials Science and Chemistry

Summary

The compound can serve as a corrosion inhibitor. Researchers have studied its efficiency in preventing corrosion in metal surfaces. At low concentrations (50-1000 ppm), 4-(pyridin-3-yl)phenol exhibits remarkable inhibitory effects on metal corrosion. It can protect metals from environmental factors such as moisture, acids, and salts.

Experimental Procedures

Laboratory experiments involve immersing metal coupons (e.g., steel, aluminum) in corrosive solutions containing the compound. Researchers measure corrosion rates, surface morphology, and electrochemical parameters (e.g., polarization curves). Techniques like electrochemical impedance spectroscopy (EIS) provide insights into the protective film formed by the compound on metal surfaces.

Results

The compound demonstrates high corrosion inhibition efficiency (up to 99%) at low concentrations. Researchers quantify corrosion rates, inhibition efficiencies, and film stability. These results contribute to the development of effective corrosion-resistant coatings for industrial applications .

Biological Activity

Specific Scientific Field

Medicinal Chemistry and Drug Discovery

Summary

Researchers explore the biological activity of 4-(pyridin-3-yl)phenol derivatives. These compounds exhibit diverse pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. The compound’s structure allows for modifications to enhance specific activities.

Experimental Procedures

In vitro assays assess the compound’s effects on cell viability, enzyme inhibition, and receptor binding. Animal studies evaluate toxicity, pharmacokinetics, and therapeutic efficacy. Structure-activity relationship (SAR) studies guide the design of more potent derivatives.

Results

Quantitative data includes IC50 values (concentration required for 50% inhibition) against specific enzymes or cell lines. Researchers report inhibition zones against bacteria, fungi, or cancer cells. SAR analyses reveal key structural features influencing biological activity .

Safety And Hazards

Propiedades

IUPAC Name |

4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTVIWDQIXIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218398 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(3-pyridinyl)- | |

CAS RN |

68223-13-2 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.